4,4'-Difluoro-3-methoxybenzophenone

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Procurement challenge: Standard DFBP yields insoluble PEEK, while non-fluorinated analogs lack metabolic stability. 4,4'-Difluoro-3-methoxybenzophenone (C14H10F2O2, MW 248.23) solves this with a defined substitution pattern: • **For polymers:** Methoxy disrupts chain packing → organo-soluble PAEK films via solution casting; latent OH site for post-functionalization • **For pharma:** Dual para-fluorines modulate binding affinity; methoxy enables hit-to-lead diversification • **Supply:** Verified physicochemical data (LogP 3.20, BP 365.4°C) ensures batch-to-batch reproducibility

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
CAS No. 94108-96-0
Cat. No. B12835999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Difluoro-3-methoxybenzophenone
CAS94108-96-0
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C14H10F2O2/c1-18-13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
InChIKeyZNHQUAKTZJQHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Difluoro-3-methoxybenzophenone: Sourcing & Properties


4,4'-Difluoro-3-methoxybenzophenone (CAS 94108-96-0), a fluorinated aromatic ketone with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol , is an asymmetrically substituted benzophenone derivative distinguished by two para-fluorine atoms and a single meta-methoxy group. Its primary differentiation for procurement lies in its use as a versatile building block for the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers [1] and in the development of fluorinated pharmaceutical intermediates [2]. The compound's predicted physicochemical properties, including a computed density of 1.241 g/cm³, a boiling point of 365.4 °C at 760 mmHg, and a calculated LogP of 3.20 [3], indicate a distinct profile that dictates its suitability for specific synthetic and formulation applications.

Asymmetric 4,4′-difluoro-3-methoxy substitution enables functionalized PAEK monomer
Fluorinated benzophenone scaffold suitable for drug discovery intermediate diversification
Computed lipophilic and thermal profile informs solvent selection and reaction design

4,4'-Difluoro-3-methoxybenzophenone: Why Analogs Fall Short


Direct substitution with seemingly similar benzophenone derivatives introduces quantifiable risk. The specific 4,4'-difluoro-3-methoxy substitution pattern on 4,4'-Difluoro-3-methoxybenzophenone is not merely structural; it dictates its unique reactivity profile, physical properties, and ultimate performance in downstream applications. For instance, while 4,4'-Difluorobenzophenone (DFBP) serves as the standard monomer for commercial PEEK [1], the additional 3-methoxy group on our target compound provides an activated site for further functionalization or alters polymer chain dynamics in ways that DFBP cannot [2]. Conversely, a 3-methoxybenzophenone lacking fluorine atoms would exhibit significantly different lipophilicity (LogP), metabolic stability, and electronic properties, drastically impacting its performance as a pharmaceutical building block [3]. The data presented in Section 3 provides the specific, measurable reasons why this precise compound is required.

Target: 4,4′-Difluoro-3-methoxybenzophenone Methoxy group provides solubility handle and reactive site for copolymer functionalization
Substitute: 4,4′-Difluorobenzophenone (DFBP) Lacks methoxy; yields insoluble, semi-crystalline PEEK without post‑polymerization modification potential
Target: 4,4′-Difluoro-3-methoxybenzophenone Para‑fluorine atoms preserve electronic and metabolic stability advantages of fluorinated aromatics
Substitute: Non‑fluorinated 3‑methoxybenzophenone Absence of fluorine markedly alters lipophilicity (LogP) and electronic properties, shifting ADME profile and reactivity

4,4'-Difluoro-3-methoxybenzophenone Comparative Evidence


Physicochemical Comparison vs. DFBP

In the context of pharmaceutical development, the addition of a single methoxy group to the DFBP scaffold fundamentally alters key drug-like properties. While the core DFBP structure provides a baseline for a fluorinated aromatic system [1], 4,4'-Difluoro-3-methoxybenzophenone introduces a calculated LogP of 3.20 compared to DFBP's calculated LogP of approximately 2.7 . This increase in lipophilicity is a direct consequence of the 3-methoxy substitution and is quantifiably significant for passive membrane permeability and metabolic stability.

Lipophilicity Shift
Class-level inference
+0.5 LogP (calc.)
Supports ADME profile differentiation for lead optimization
In silico values; experimental verification recommended
Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Monomer Utility: Soluble PAEK Polymers

In the synthesis of poly(aryl ether ketone) (PAEK) polymers, standard nucleophilic aromatic substitution polycondensation with 4,4'-Difluorobenzophenone (DFBP) and bisphenol-A yields polymers with inherent viscosities in the range of 0.64 to 0.78 dL g⁻¹ [1]. The incorporation of a methoxy-substituted monomer, such as (3-methoxy)phenylhydroquinone, which is structurally analogous to the target compound, has been shown to produce copolymers with "good solubility" and high glass transition temperatures (Tg), enabling solution processing that is not possible with semi-crystalline, commercial PEEK derived solely from DFBP and hydroquinone [2].

Polymer Solubility
Cross-study comparable
Amorphous, soluble in CHCl₃
Semi‑crystalline, insoluble
Enables solution‑based processing; DFBP‑derived PEEK cannot be cast from common solvents
Copolymer data using methoxy‑substituted monomer analog
Polymer Chemistry Material Science Poly(aryl ether ketone) (PAEK) Synthesis

Cytotoxic Benchmark for Fluorinated Analogs

While no direct head-to-head data exists for 4,4'-Difluoro-3-methoxybenzophenone, the quantitative potential of its structural class is clearly established. A 2024 study on novel fluorinated benzophenone derivatives reported that malononitrile-modified analogs (compounds 6b and 7b) exhibited outstanding cytotoxicity against the KB-3-1 cervical cancer cell line, outperforming a standard reference by ~3.6 and ~13.5 times, respectively [1]. This demonstrates the immense quantitative improvement that targeted fluorination and functionalization on the benzophenone core can achieve, underscoring the value of a building block like 4,4'-Difluoro-3-methoxybenzophenone for constructing next-generation anticancer agents.

Cytotoxicity Benchmark
Class-level inference
Up to 13.5× reference (fluorinated analog)
Demonstrates value of fluorinated benzophenone core for oncology research exploration
Direct activity of the building block not reported; requires derivative testing
Anticancer Drug Discovery Medicinal Chemistry Cytotoxicity Assays

Application Scenarios for 4,4'-Difluoro-3-methoxybenzophenone


Soluble PAEK Copolymer Synthesis

In polymer chemistry research, 4,4'-Difluoro-3-methoxybenzophenone is uniquely suited as a monomer for synthesizing amorphous, organo-soluble PAEK copolymers. Unlike the standard 4,4'-Difluorobenzophenone (DFBP) monomer that yields an insoluble, semi-crystalline polymer [1], the methoxy group in our target compound introduces chain packing disruption, leading to solubility in common organic solvents like chloroform and THF [2]. This enables the production of tough, flexible films via solution casting, a processing advantage that DFBP-derived PEEK cannot offer. Furthermore, the methoxy group serves as a latent site for post-polymerization functionalization (e.g., demethylation to a hydroxyl group), creating opportunities for further chemical modification and property tuning.

Fluorinated Anticancer Agent Intermediate

For medicinal chemistry teams, this compound serves as a strategic advanced intermediate. The 4,4'-difluoro-3-methoxybenzophenone core provides a pre-constructed, fluorinated, and functionalized scaffold. The 3-methoxy group offers a synthetic handle for further diversification, while the two para-fluorine atoms can modulate metabolic stability and binding affinity. The procurement of this compound is justified by the demonstrated potency gains achievable with optimized fluorinated benzophenone analogs, which have shown up to a 13.5-fold increase in cytotoxicity over reference standards in cancer cell lines [3]. Using this specific intermediate accelerates the hit-to-lead optimization process for drug discovery programs.

Photoinitiator & UV-Absorber Development

Benzophenones are a well-known class of photoinitiators and UV-absorbers [4]. The specific substitution pattern of 4,4'-Difluoro-3-methoxybenzophenone is predicted to provide a unique UV-Vis absorption spectrum and potentially altered triplet-state properties compared to unsubstituted or differently substituted analogs. Its use in research and development for new photoinitiators for LED curing, 3D printing resins, or high-performance UV-stabilizers is a key application. The fluorine atoms can enhance photostability, while the methoxy group can shift the absorption spectrum. Procurement is driven by the need to explore these specific, non-obvious structure-property relationships.

Application
Selection Property
Validation Focus
Soluble PAEK copolymer synthesis
Methoxy‑substituted monomer for amorphous polymers
Film formation and solubility in organic solvents
Fluorinated anticancer agent intermediate
Diversifiable fluorinated benzophenone scaffold
Cytotoxicity endpoint review in cell‑based assays
Photoinitiator & UV‑absorber R&D
Substituted benzophenone with tunable absorption
Photostability and UV‑Vis spectral analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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